2-Methoxy-4,6-dimethylpyridine
Overview
Description
2-Methoxy-4,6-dimethylpyridine: is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, characterized by the presence of methoxy and dimethyl groups at the 2, 4, and 6 positions of the pyridine ring
Mechanism of Action
Target of Action
It’s known that pyridine derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, 2-Methoxy-4,6-dimethylpyridine may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .
Biochemical Analysis
Biochemical Properties
2-Methoxy-4,6-dimethylpyridine has been found to be involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic chemistry. The this compound acts as an organoboron reagent in this reaction, interacting with various enzymes and proteins during the process .
Cellular Effects
For instance, some pyridine derivatives have been found to inhibit cell proliferation and induce apoptosis in cancer cells
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of the Suzuki–Miyaura cross-coupling reaction . In this reaction, this compound acts as an organoboron reagent, participating in the formation of carbon–carbon bonds.
Dosage Effects in Animal Models
. For instance, some compounds may exhibit threshold effects, where they only start to have an effect above a certain dosage. They may also have toxic or adverse effects at high doses .
Metabolic Pathways
They can also affect metabolic flux or metabolite levels
Transport and Distribution
They can also affect their localization or accumulation
Subcellular Localization
They can also affect the activity or function of these compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,6-dimethylpyridine can be achieved through several methods. One common approach involves the methylation of 2-methoxypyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can efficiently produce this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The methoxy and dimethyl groups on the pyridine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Methoxy-4,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Comparison with Similar Compounds
2-Methoxypyridine: Lacks the dimethyl groups, leading to different chemical reactivity and applications.
4,6-Dimethylpyridine: Lacks the methoxy group, affecting its solubility and interaction with other molecules.
2,4,6-Trimethylpyridine: Contains an additional methyl group, which can influence its steric and electronic properties.
Uniqueness: 2-Methoxy-4,6-dimethylpyridine is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical properties. These functional groups can enhance its reactivity and make it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-methoxy-4,6-dimethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(2)9-8(5-6)10-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMQLABMFLIXNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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